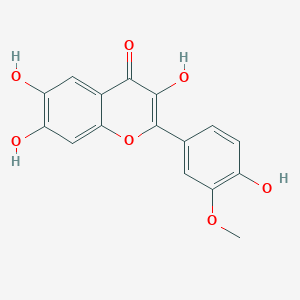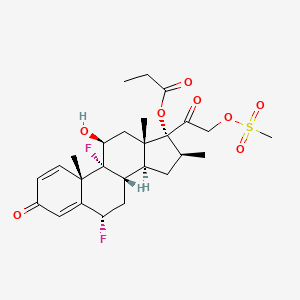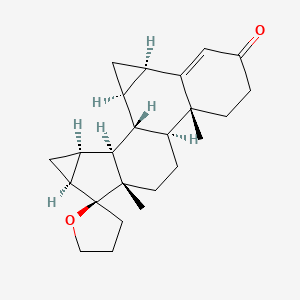
Deuterio 2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5-tetradeuteriophenyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylbutyric Acid-d11 is a deuterium-labeled derivative of 4-Phenylbutyric Acid. This compound is primarily used in scientific research due to its stable isotopic labeling, which makes it valuable in various analytical and biochemical studies . The deuterium atoms replace hydrogen atoms in the molecule, providing a unique tool for tracing and studying metabolic pathways and reaction mechanisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylbutyric Acid-d11 typically involves the deuteration of 4-Phenylbutyric Acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) . The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of 4-Phenylbutyric Acid-d11 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures are implemented to ensure the isotopic purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Phenylbutyric Acid-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-Phenylbutyric Acid-d11 is widely used in scientific research due to its unique properties:
Mecanismo De Acción
The mechanism of action of 4-Phenylbutyric Acid-d11 involves its role as a chemical chaperone and inhibitor of endoplasmic reticulum stress. It helps in the proper folding of proteins and alleviates stress within the endoplasmic reticulum, thereby protecting cells from damage . The compound targets molecular pathways involved in protein folding and stress response, making it valuable in the study of diseases such as neurodegenerative disorders and cancer .
Comparación Con Compuestos Similares
4-Phenylbutyric Acid-d11 is compared with other similar compounds such as:
4-Phenylbutyric Acid: The non-deuterated form, used in similar applications but lacks the isotopic labeling.
Sodium Phenylbutyrate: A salt form used in the treatment of urea cycle disorders.
Phenylacetic Acid: Another aromatic acid with different applications in pharmaceuticals and perfumery.
The uniqueness of 4-Phenylbutyric Acid-d11 lies in its deuterium labeling, which provides enhanced stability and traceability in scientific studies .
Propiedades
Fórmula molecular |
C10H12O2 |
|---|---|
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
deuterio 2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5-tetradeuteriophenyl)butanoate |
InChI |
InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i1D,2D,3D,4D2,5D,7D2,8D2/hD |
Clave InChI |
OBKXEAXTFZPCHS-DLSBXKBKSA-N |
SMILES isomérico |
[2H]C1=CC(=C(C(=C1[2H])[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H] |
SMILES canónico |
C1=CC=C(C=C1)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine](/img/structure/B13409039.png)
![2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B13409042.png)



